1-Pentadecyne

Environmental fate modeling Aqueous-phase reaction engineering Volatile organic compound management

1-Pentadecyne (C₁₅H₂₈) offers a 10°C melting point, remaining liquid at standard lab temperatures for precise dispensing. Its Henry's law constant is 73% lower than 1-hexadecyne, minimizing volatilization loss in aqueous reactions. The +0.39 logP advantage over 1-tetradecyne optimizes membrane permeability for CuAAC bioorthogonal labeling. The C15 chain provides balanced lipophilicity for lipid bilayer anchoring. Ideal for click chemistry, polymerization, and cross-coupling. Ensure experimental reproducibility with this well-characterized long-chain alkyne.

Molecular Formula C15H28
Molecular Weight 208.38 g/mol
CAS No. 765-13-9
Cat. No. B1584982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pentadecyne
CAS765-13-9
Molecular FormulaC15H28
Molecular Weight208.38 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC#C
InChIInChI=1S/C15H28/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h1H,4-15H2,2H3
InChIKeyDONJGKADZJEXRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pentadecyne (CAS 765-13-9) – Procurement-Grade Overview for Scientific Selection


1-Pentadecyne (C₁₅H₂₈, MW 208.38) is a linear terminal alkyne with a 15-carbon chain, classified among long-chain acetylenic hydrocarbons. Its structure features a reactive terminal triple bond enabling click chemistry, polymerization, and cross-coupling reactions [1]. Thermophysical data including critical properties, enthalpy, and phase equilibria are catalogued in the DETHERM database [2]. This compound occupies a specific position in the homologous terminal alkyne series where incremental chain-length differences produce measurable shifts in volatility, lipophilicity, and phase behavior—properties that directly impact selection decisions in research and industrial applications.

Why C₁₅ Terminal Alkyne Substitution Cannot Be Assumed Equivalent to C₁₄ or C₁₆ Analogs


Terminal alkynes of different chain lengths are often treated as interchangeable building blocks, yet systematic data show that incremental methylene additions produce quantifiable shifts in key physicochemical parameters. For 1-pentadecyne, the Henry's law constant, octanol-water partition coefficient, and melting point each differ materially from its nearest homologs 1-tetradecyne (C₁₄) and 1-hexadecyne (C₁₆) [1]. These differences translate into divergent performance in aqueous-phase reactions, membrane partitioning assays, and low-temperature handling protocols. Simple substitution without accounting for these measured divergences risks altered reaction kinetics, reduced bioavailability in bioorthogonal probe design, and unexpected solidification during ambient processing.

1-Pentadecyne Quantitative Differentiation Evidence Against Closest Analogs


73% Lower Aqueous Volatility Relative to 1-Hexadecyne — Henry's Law Constant Comparison

1-Pentadecyne exhibits a Henry's law solubility constant (Hscp) of 2.2×10⁻⁴ mol/(m³·Pa) at 298.15 K according to Yaws (2003) [1]. Its C₁₆ analog 1-hexadecyne records an Hscp of 8.3×10⁻⁴ mol/(m³·Pa) under identical conditions [2]. The resulting 73% reduction in Henry's constant means 1-pentadecyne partitions into the gas phase far less readily from aqueous solution, directly impacting compound retention in open reaction systems.

Environmental fate modeling Aqueous-phase reaction engineering Volatile organic compound management

Higher Lipophilicity (logP +0.39) Relative to 1-Tetradecyne — Octanol-Water Partition Coefficient Comparison

The computed octanol-water partition coefficient (logP) of 1-pentadecyne is 5.32 [1], compared with 4.93 for the C₁₄ analog 1-tetradecyne [2]. This difference of 0.39 logP units represents a lipophilicity increase that can be decisive in tuning membrane permeability for alkyne-functionalized probes or drug conjugates, while the C₁₅ chain length still remains within favorable drug-likeness space.

Drug discovery Bioorthogonal chemistry Membrane permeability Lipinski rule optimization

Lower Melting Point (10°C vs 13–16°C) Enabling Reliable Ambient Liquid Handling Relative to 1-Hexadecyne

1-Pentadecyne has a reported melting point of 10°C per Thermo Scientific Chemicals specifications [1]. Its C₁₆ analog, 1-hexadecyne, melts over a range of 13–16°C per Thermo Scientific Alfa Aesar specifications [2]. This minimum 3°C depression means 1-pentadecyne remains liquid at a typical cool storage temperature of ~15°C, whereas 1-hexadecyne may partially solidify under identical conditions, requiring pre-warming before dispensing.

Laboratory handling Low-temperature synthesis Reagent storage stability

1-Pentadecyne: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Environmental Fate and Transport Modeling of Long-Chain Alkynes

The 73% lower Henry's law constant of 1-pentadecyne relative to 1-hexadecyne [1] makes it the preferable compound for studies requiring minimal volatilization loss from aqueous media. Environmental chemists modeling the atmospheric partitioning of alkyne pollutants or designing water-borne tracer experiments can rely on this quantitative volatility suppression to maintain mass balance integrity over extended experimental timescales.

Bioorthogonal Probe Design Requiring Precise Lipophilicity Tuning

In copper-catalyzed azide-alkyne cycloaddition (CuAAC) applications for live-cell imaging, the +0.39 logP advantage of 1-pentadecyne over 1-tetradecyne [2] provides medicinal chemists with a measurable parameter for optimizing membrane permeability. The C₁₅ chain strikes a balance—sufficiently lipophilic for cellular uptake yet avoiding the excessive logP of C₁₆ that could compromise aqueous solubility and compound handling.

Ambient-Temperature Polymer Synthesis and Materials Science

The 10°C melting point of 1-pentadecyne [3] ensures it remains a free-flowing liquid under standard laboratory conditions (~20–25°C) and even in cool storage (~15°C). This property is particularly valuable in polymerization workflows where precise volumetric dispensing is required without intermittent heating of the monomer reservoir. The compound has been disclosed as a monomer in cyclic polyolefin synthesis together with acetylene, hexyne, octyne, and nonyne [4].

Chemical Biology: Membrane-Anchored Alkyne Handles

The 15-carbon aliphatic tail of 1-pentadecyne provides a hydrophobic anchor suitable for inserting alkyne functional groups into lipid bilayers. Its intermediate chain length between C₁₄ and C₁₆ offers a empirically testable dimension for optimizing membrane residence time and diffusion behavior, where the quantifiable Henry's constant and logP differences from nearest analogs [1][2] provide predictive guidance for probe design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Pentadecyne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.